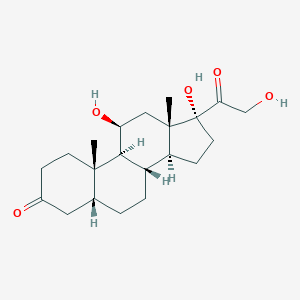

Dihydrocortisol

説明

特性

IUPAC Name |

(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSFOIGNUQUIGE-AIPUTVCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317085 | |

| Record name | Dihydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrocortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1482-50-4 | |

| Record name | Dihydrocortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrocortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enzymatic Conversion of Cortisol to Dihydrocortisol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of cortisol, a crucial glucocorticoid hormone, is a complex process with significant implications for physiological and pathological states. A key step in this metabolic cascade is the conversion of cortisol to its dihydro-metabolites, 5α-dihydrocortisol (5α-DHF) and 5β-dihydrocortisol (5β-DHF). This conversion, catalyzed by the 5α-reductase and 5β-reductase enzymes, respectively, represents a critical inactivation pathway that modulates the local and systemic effects of cortisol. Understanding the biosynthesis of dihydrocortisol is paramount for researchers in endocrinology, metabolic diseases, and drug development, as it offers potential therapeutic targets for a range of conditions. This technical guide provides an in-depth overview of the core aspects of this compound biosynthesis from cortisol, including the enzymes involved, their kinetics, relevant signaling pathways, and detailed experimental protocols for their study.

Introduction to Cortisol Metabolism and this compound Biosynthesis

Cortisol, synthesized in the adrenal cortex, exerts its effects by binding to glucocorticoid receptors.[1] The biological activity of cortisol is tightly regulated not only by its synthesis and secretion but also by its peripheral metabolism.[2] The conversion of cortisol to this compound is an irreversible step that reduces its biological activity.[3] This process is primarily carried out by two key enzyme families: the 5α-reductases and the 5β-reductases.[3] These enzymes catalyze the reduction of the double bond at the C4-C5 position of the A-ring of the steroid nucleus.[4] The resulting metabolites, 5α-dihydrocortisol and 5β-dihydrocortisol, are then further metabolized to tetrahydrocortisols.[5]

Key Enzymes in this compound Biosynthesis

The primary enzymes responsible for the conversion of cortisol to this compound are the 5α-reductases and 5β-reductase.

5α-Reductases

There are three known isoenzymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3.[4] These enzymes are involved in the metabolism of various steroid hormones, including androgens and glucocorticoids.[4] 5α-reductase type 1 and type 2 are the principal enzymes involved in the clearance of cortisol in the liver.[4] The activity of these enzymes can be influenced by various factors, including hormonal regulation.[6]

5β-Reductase (AKR1D1)

5β-reductase, also known as aldo-keto reductase family 1 member D1 (AKR1D1), catalyzes the formation of 5β-reduced steroids.[7] This enzyme is highly expressed in the liver and is crucial for both steroid hormone inactivation and bile acid biosynthesis.[8] Increased activity of 5β-reductase has been associated with enhanced cortisol clearance.[9]

Quantitative Data on Enzyme Kinetics and Reaction Conditions

The efficiency of the enzymatic conversion of cortisol to this compound is determined by the kinetic parameters of the involved enzymes and the prevailing physiological conditions.

Enzyme Kinetics

Quantitative data on the kinetics of human 5α- and 5β-reductases with cortisol as a substrate are limited. However, studies on related substrates and in other species provide valuable insights.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source Organism |

| 5α-Reductase | Corticosterone | 0.5 | 38 | Rabbit Liver |

| 5α-Reductase | 11-dehydrocorticosterone | 4.2 | 2,600 | Rabbit Liver |

| Cortisol 4-ene-reductase (cytosolic) | Cortisol | 26.5 ± 11.2 | 107.7 ± 46.0 | Human Liver |

Table 1: Kinetic parameters of 5α-reductase and cortisol 4-ene-reductase.[10][11]

Optimal Reaction Conditions

The activity of 5α-reductase isoenzymes is sensitive to pH.

| Enzyme Isoform | Optimal pH Range |

| 5α-Reductase Type 1 | 6.0 - 8.5 |

| 5α-Reductase Type 2 | 5.0 - 5.5 |

Table 2: Optimal pH for 5α-reductase isoenzymes.[12]

The free, biologically active fraction of cortisol can also be influenced by temperature and pH, with increases in temperature and decreases in pH leading to a higher free fraction.[13]

Signaling Pathways and Regulation

The expression and activity of the enzymes involved in this compound biosynthesis are subject to regulation by various signaling pathways.

Androgen Receptor Signaling

The androgen receptor (AR) signaling pathway plays a role in regulating the expression of 5α-reductase isoenzymes.[2][12] Androgens can modulate the mRNA levels of these enzymes in a cell type-specific manner at the transcriptional level.[12] This suggests a complex interplay between androgen and glucocorticoid metabolism.

Pregnane (B1235032) X Receptor (PXR) and Other Pathways

5β-reduced steroids can act as ligands for nuclear receptors such as the pregnane X receptor (PXR).[14] This interaction can influence the expression of genes involved in drug and xenobiotic metabolism, highlighting a broader regulatory role for the cortisol metabolic pathway.[14]

Experimental Protocols

The study of this compound biosynthesis relies on robust analytical methods to accurately quantify cortisol and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard techniques.

Quantification of this compound and Other Cortisol Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of urinary free cortisol and its metabolites.

1. Sample Preparation: a. Internal Standard Spiking: To 1 mL of urine, add an internal standard solution (e.g., deuterated cortisol, d4-cortisol).[15] b. Extraction: Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to isolate the steroids.[15][16] c. Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[16]

2. LC-MS/MS Analysis: a. Chromatographic Separation: Use a C18 reverse-phase column to separate the different steroid metabolites. A gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile (B52724) with a modifier like formic acid is typically employed.[15] b. Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using positive electrospray ionization (ESI).[17] Define specific precursor-to-product ion transitions for each analyte and the internal standard for accurate quantification.

3. Data Analysis: a. Quantification: Construct a calibration curve using known concentrations of standards. Determine the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Measurement of 5α-Reductase Activity

This protocol outlines a method for assessing 5α-reductase activity in tissue homogenates or cell lysates.

1. Enzyme Source Preparation: a. Prepare microsomes from liver tissue or use cell lysates from cultured cells expressing 5α-reductase.[18]

2. Enzyme Assay: a. Reaction Mixture: Prepare a reaction buffer at the optimal pH for the isoenzyme of interest (e.g., pH 7.0 for type 1, pH 5.0 for type 2).[12] The mixture should contain the enzyme source, NADPH as a cofactor, and the substrate (e.g., radiolabeled or non-labeled cortisol). b. Incubation: Incubate the reaction mixture at 37°C for a defined period. c. Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

3. Product Analysis: a. Extraction: Extract the steroids from the reaction mixture. b. Separation and Detection: Separate the substrate (cortisol) from the product (5α-dihydrocortisol) using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC). c. Quantification: Quantify the amount of product formed. If a radiolabeled substrate was used, scintillation counting can be employed. For non-labeled substrates, mass spectrometry is the preferred method for accurate quantification.[18]

Conclusion

The biosynthesis of this compound from cortisol via the action of 5α- and 5β-reductases is a fundamental pathway in glucocorticoid metabolism. This technical guide has provided a comprehensive overview of the key enzymes, their kinetics, regulatory mechanisms, and analytical methodologies for their study. A thorough understanding of this metabolic conversion is essential for researchers and drug development professionals seeking to modulate cortisol activity in various disease states. Further research into the specific kinetics and regulation of these enzymes in human tissues will undoubtedly unveil new therapeutic opportunities.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Cortisol - Wikipedia [en.wikipedia.org]

- 4. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 5. shop.dutchtest.com [shop.dutchtest.com]

- 6. 5α-Reductase Activity | Hormonal Metabolism & Clinical Impact [meridianvalleylab.com]

- 7. 5β-Reductase - Wikipedia [en.wikipedia.org]

- 8. Differential activity and expression of human 5β-reductase (AKR1D1) splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased clearance of cortisol by 5beta-reductase in a subgroup of women with adrenal hyperandrogenism in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic studies on rabbit liver glucocorticoid 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cortisol metabolism in vitro--III. Inhibition of microsomal 6 beta-hydroxylase and cytosolic 4-ene-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Androgen Regulation of 5α-Reductase Isoenzymes in Prostate Cancer: Implications for Prostate Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of temperature and pH on the magnitude of the free fraction of cortisol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5α-Reductase Type 2 Regulates Glucocorticoid Action and Metabolic Phenotype in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 5α-Dihydrocortisol in Aqueous Humor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5α-Dihydrocortisol (5α-DHF), a metabolite of cortisol, is consistently detected in human aqueous humor, with the crystalline lens identified as a primary site of its synthesis.[1][2][3] Despite its established presence, the precise physiological role of 5α-DHF in regulating aqueous humor dynamics and intraocular pressure (IOP) remains largely undefined and stands in stark contrast to its extensively studied isomer, 5β-dihydrocortisol (5β-DHF). While 5β-DHF has been implicated in potentiating glucocorticoid-induced ocular hypertension, it is notably absent from the aqueous humor.[2][4][5] This technical guide synthesizes the current understanding of 5α-DHF in the anterior eye, presenting key quantitative data, outlining relevant experimental methodologies, and visualizing the metabolic pathways and logical relationships to provide a comprehensive resource for researchers in ophthalmology and drug development.

Presence and Metabolism of 5α-Dihydrocortisol in the Aqueous Humor

5α-DHF is a product of the enzymatic conversion of cortisol by 5α-reductase, an enzyme found in various ocular tissues.[6] Studies have confirmed its presence in surgically-derived human aqueous humor samples. The primary source of aqueous humor 5α-DHF is believed to be the crystalline lens, which has been shown to metabolize cortisol into 5α-DHF and 3α,5α-tetrahydrocortisol in vitro.[1][2][3]

Quantitative Data on Steroid Concentrations in Human Aqueous Humor

The following table summarizes the mean concentrations of cortisol and 5α-DHF in the aqueous humor of patients with and without Primary Open-Angle Glaucoma (POAG).

| Steroid | Mean Concentration (ng/mL) in Non-POAG Patients | Mean Concentration (ng/mL) in POAG Patients | Statistical Significance | Reference |

| Cortisol | 2.5 | 2.4 | Not Significant | [1][2] |

| 5α-Dihydrocortisol (5α-DHF) | 1.5 | 1.1 | Not Significant | [1][2] |

Note: 5β-Dihydrocortisol was not found in detectable levels in the aqueous humor in these studies.[1][2]

The Contrasting Role of the Isomer: 5β-Dihydrocortisol

While the direct physiological effects of 5α-DHF on aqueous humor dynamics are yet to be elucidated, its isomer, 5β-DHF, has been shown to play a significant role in potentiating the effects of glucocorticoids on intraocular pressure.[4][5][7][8] This potentiation is thought to be a contributing factor to the sensitivity of some individuals to steroid-induced glaucoma.[4] Although not present in the aqueous humor, 5β-DHF is believed to act locally within the trabecular meshwork.[2]

Experimental Evidence of 5β-Dihydrocortisol's Effect on Intraocular Pressure

The following table presents data from a study on the effect of 5β-DHF in combination with dexamethasone (B1670325) on the intraocular pressure of rabbits.

| Treatment | Change in Intraocular Pressure (mmHg) after 18 days | Reference |

| Dexamethasone (0.06%) | +3 to +4 | [8] |

| Dexamethasone (0.06%) + 5β-Dihydrocortisol (0.1%) | +7 to +10 | [8] |

| Dexamethasone (0.06%) + 5β-Dihydrocortisol (1.0%) | +7 to +10 | [8] |

Experimental Protocols

Quantification of Steroids in Aqueous Humor via Radioimmunoassay

This protocol outlines the methodology used to measure the concentration of 5α-DHF in human aqueous humor samples.[1][2]

-

Sample Collection: Aqueous humor is obtained during cataract extraction or surgical trabeculectomy.

-

Steroid Extraction: Samples are extracted with ethyl acetate, and the organic phase is washed and evaporated to dryness.

-

Chromatographic Separation: The extracted steroids are separated using thin-layer chromatography (TLC).

-

Radioimmunoassay (RIA):

-

Specific antibodies for 5α-DHF are developed in rabbits.

-

A standard curve is generated using known concentrations of non-labeled 5α-DHF.

-

The extracted samples are incubated with the 5α-DHF antibody and a tracer amount of radiolabeled 5α-DHF.

-

The antibody-bound steroid is separated from the free steroid.

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

The concentration of 5α-DHF in the samples is determined by comparing the results to the standard curve.

-

In Vitro Metabolism of Cortisol by Human Lenses

This protocol details the experimental procedure to demonstrate the conversion of cortisol to 5α-DHF by the crystalline lens.[1][2]

-

Tissue Preparation: Human lenses are obtained from eye banks and the lens cortex and nucleus are separated.

-

Incubation: The lens tissue is incubated with radiolabeled cortisol in a suitable buffer at 37°C for a specified period.

-

Steroid Extraction: The incubation medium and tissue homogenate are extracted with an organic solvent like ethyl acetate.

-

Metabolite Identification:

-

Thin-Layer Chromatography (TLC): The extracted steroids are spotted on a TLC plate alongside known standards of cortisol, 5α-DHF, and other metabolites. The plate is developed in a solvent system to separate the steroids based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): The separated metabolites are further analyzed and quantified using HPLC with a radioactivity detector. The retention times of the metabolites are compared to those of authentic standards.

-

Recrystallization to Constant Specific Activity: To confirm the identity of the metabolite, the radioactive material co-eluting with the 5α-DHF standard is mixed with a known amount of authentic non-radioactive 5α-DHF and recrystallized multiple times. The specific activity (radioactivity per unit mass) should remain constant through successive recrystallizations if the radiolabeled metabolite is indeed 5α-DHF.

-

Visualizations: Pathways and Workflows

Metabolic Pathway of Cortisol in the Crystalline Lens

Caption: Conversion of cortisol to its metabolites in the lens.

Experimental Workflow for Aqueous Humor Steroid Analysis

Caption: Workflow for quantifying 5α-DHF in aqueous humor.

Hypothesized Role of Cortisol Metabolites in IOP Regulation

Caption: Contrasting roles of 5α-DHF and 5β-DHF in IOP.

Future Directions and Conclusion

The presence of 5α-Dihydrocortisol in the aqueous humor is well-established, with the lens acting as a key metabolic site. However, a significant knowledge gap exists regarding its direct physiological function in this compartment. While research has heavily focused on the pathological implications of its isomer, 5β-DHF, in glucocorticoid-induced ocular hypertension, 5α-DHF remains an enigmatic component of the aqueous humor steroid profile.

Future research should be directed towards elucidating the specific effects of 5α-DHF on the trabecular meshwork and ciliary body. Investigating its binding affinity for glucocorticoid and mineralocorticoid receptors within these tissues, and its influence on aqueous humor outflow and production, will be crucial. Such studies will not only enhance our fundamental understanding of aqueous humor physiology but may also uncover novel therapeutic targets for the management of glaucoma and other steroid-related ocular conditions. For drug development professionals, understanding the complete metabolic cascade of corticosteroids in the eye is paramount to designing safer and more effective therapies.

References

- 1. Potentiation of glucocorticoid activity by 5 beta-dihydrocortisol: its role in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Aqueous Humor Dynamics: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intraocular hypotensive effect of a topically applied cortisol metabolite: 3 alpha, 5 beta-tetrahydrocortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5 alpha-dihydrocortisol in human aqueous humor and metabolism of cortisol by human lenses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5 beta-Dihydrocortisol: possible mediator of the ocular hypertension in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of glucocorticoids on the trabecular meshwork: towards a better understanding of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5α-Reduced glucocorticoids: a story of natural selection - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Function of 5β-Dihydrocortisol, a Metabolite of AKR1D1

Abstract

5β-Dihydrocortisol (5β-DHC) is a principal metabolite of cortisol, produced through the irreversible reduction of the A-ring double bond by the enzyme Δ4-3-oxosteroid 5β-reductase (AKR1D1). This enzyme is the sole human 5β-reductase and plays a pivotal, dual role in hepatic metabolism: it is both a critical catalyst in the biosynthesis of primary bile acids and a key driver of steroid hormone inactivation.[1][2][3] The generation of 5β-DHC represents a crucial step in glucocorticoid clearance, effectively terminating the action of cortisol by preventing its binding to the glucocorticoid receptor (GR).[4][5] Dysregulation of AKR1D1 and consequently, 5β-DHC production, is implicated in various metabolic pathologies, including non-alcoholic fatty liver disease (NAFLD) and congenital bile acid synthesis defects.[2][3][6] This document provides a comprehensive technical overview of the function of 5β-DHC, the enzymology of AKR1D1, and the broader physiological implications for researchers and drug development professionals.

Introduction: The Central Role of AKR1D1

AKR1D1, a member of the aldo-keto reductase superfamily, is predominantly expressed in the liver.[7] It is unique in its ability to catalyze the stereospecific reduction of a Δ4-3-oxo bond in a wide range of steroid substrates, including glucocorticoids, androgens, and bile acid precursors.[1][7] This reaction introduces a cis-configuration at the junction of the A and B rings of the steroid nucleus, creating a 90° bend in the molecule's planar structure.[1][7] This structural alteration is fundamental to its biological roles.

The functions of AKR1D1, and by extension its metabolites like 5β-DHC, can be broadly categorized into two major physiological pathways:

-

Steroid Hormone Inactivation: The 5β-reduction of active steroid hormones, such as cortisol, is a primary pathway for their catabolism and clearance.[2][8] The resulting 5β-reduced metabolites, including 5β-DHC, exhibit a profound loss of affinity for their cognate receptors.[4]

-

Bile Acid Biosynthesis: AKR1D1 catalyzes an essential and rate-limiting step in the synthesis of primary bile acids, cholic acid, and chenodeoxycholic acid from cholesterol.[1][5][9] Genetic deficiencies in AKR1D1 lead to severe cholestatic liver disease due to the inability to produce these crucial molecules for lipid digestion and absorption.[2][5]

This guide will focus on the first of these roles, specifically examining the formation and function of 5β-dihydrocortisol.

The Function of 5β-Dihydrocortisol (5β-DHC)

The primary and most well-characterized function of 5β-DHC is its role as an inactive metabolite of cortisol. The conversion of cortisol to 5β-DHC by AKR1D1 is a key mechanism of pre-receptor ligand regulation, particularly within the liver.[4][5] This process ensures the termination of glucocorticoid signaling.

-

Inactivity on the Glucocorticoid Receptor (GR): The 5β-configuration of 5β-DHC sterically hinders its ability to bind to the ligand-binding pocket of the glucocorticoid receptor. While 5α-reduced metabolites of some steroids can retain biological activity, 5β-reduced glucocorticoids like 5β-DHC are considered inactive and do not activate the GR.[4] Studies have shown that 5β-reduced metabolites are less effective at displacing dexamethasone (B1670325) from GR binding sites compared to their 5α-reduced counterparts.

-

Pathway to Excretion: Following its formation, 5β-DHC is rapidly and further metabolized by 3α-hydroxysteroid dehydrogenases (enzymes of the AKR1C family) to 5β-tetrahydrocortisol (5β-THF).[8][10] This tetrahydro-metabolite is then conjugated (e.g., glucuronidated or sulfated) in phase II reactions to increase its water solubility, facilitating its elimination from the body via urine.[2]

While 5β-DHC itself is largely inert, the efficiency of its production by AKR1D1 is a critical determinant of hepatic glucocorticoid exposure and action.[8]

Quantitative Data: AKR1D1 Enzymology

The catalytic efficiency of AKR1D1 varies significantly depending on the steroid substrate. Generally, the enzyme displays a higher turnover rate for steroid hormones compared to bile acid precursors, a finding consistent with its dual roles in rapid hormone clearance and slower, regulated bile acid synthesis.[2][3]

Table 1: Steady-State Kinetic Parameters of Human AKR1D1 with Various Steroid Substrates

| Substrate | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) |

| Cortisol | 15.1 ± 2.1 | 2.0 ± 0.1 | 0.13 |

| Cortisone | 5.1 ± 0.9 | 11.7 ± 0.7 | 2.3 |

| Progesterone (B1679170) | 0.3 ± 0.04 | 9.0 ± 0.2 | 30.0 |

| Testosterone | 1.1 ± 0.1 | 8.0 ± 0.2 | 7.3 |

| Aldosterone | 1.1 ± 0.1 | 9.2 ± 0.2 | 8.4 |

| 7α-hydroxy-4-cholesten-3-one | 1.1 ± 0.1 | 0.6 ± 0.01 | 0.55 |

Data adapted from Chen et al. (2011) and Penning et al. (2015). Values represent mean ± S.E.[11]

As the table indicates, cortisol is a relatively poor substrate for AKR1D1 compared to other steroids like progesterone or cortisone, exhibiting the highest Km and lowest catalytic efficiency among the hormones tested.[11]

Signaling Pathways and Logical Relationships

Diagram 1: Cortisol Inactivation Pathway

Caption: Metabolic pathway for the inactivation of cortisol via 5β-reduction.

Diagram 2: Role of AKR1D1 in Bile Acid Synthesis

Caption: The critical role of AKR1D1 in the primary bile acid synthesis pathway.

Diagram 3: Pre-Receptor Regulation of Glucocorticoid Action

Caption: Conceptual model of pre-receptor cortisol regulation by AKR1D1 in the liver.

Experimental Protocols

Detailed methodologies are crucial for the study of AKR1D1 and 5β-DHC. Below are summarized protocols for key experiments.

In Vitro AKR1D1 Enzyme Activity Assay (Spectrofluorometric)

This method measures AKR1D1 activity by monitoring the consumption of its cofactor, NADPH, which fluoresces.

-

Reagents & Materials:

-

Purified recombinant human AKR1D1 protein.

-

Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.0.

-

Cofactor Solution: NADPH, prepared fresh in Reaction Buffer (final concentration 15-200 µM).

-

Substrate Solution: Cortisol, dissolved in acetonitrile (B52724) or DMSO and diluted in Reaction Buffer (final concentration range 1-50 µM).

-

96-well black, clear-bottom microplate.

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).

-

-

Procedure:

-

To each well of the microplate, add the Reaction Buffer.

-

Add the purified AKR1D1 enzyme to a final concentration of approximately 5-8 µM.[12]

-

Add the cortisol substrate at various concentrations to different wells. Include a no-substrate control.

-

Equilibrate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH solution to all wells.

-

Immediately begin monitoring the decrease in NADPH fluorescence over time (e.g., every minute for 30-45 minutes) at 37°C.[12]

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence decay curve.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

siRNA-mediated Knockdown of AKR1D1 in HepG2 Cells

This protocol is used to study the functional consequences of reduced AKR1D1 expression.

-

Reagents & Materials:

-

HepG2 human hepatoma cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).

-

AKR1D1-targeting siRNA and non-targeting (scrambled) control siRNA.

-

Transfection Reagent (e.g., Lipofectamine RNAiMAX).

-

Opti-MEM I Reduced Serum Medium.

-

6-well cell culture plates.

-

-

Procedure:

-

Day 1: Seed HepG2 cells in 6-well plates at a density that will result in 50-60% confluency on the day of transfection.

-

Day 2: Prepare siRNA-lipid complexes. For each well, dilute siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM. Combine the two solutions, mix gently, and incubate at room temperature for 15-20 minutes.

-

Aspirate the culture medium from the cells and replace it with the siRNA-transfection reagent complexes.

-

Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

-

Add fresh, complete culture medium.

-

Day 3-4 (24-48h post-transfection): Harvest the cells for analysis.

-

For Gene Expression: Extract total RNA for quantitative real-time PCR (qRT-PCR) to confirm knockdown of AKR1D1 mRNA.

-

For Protein Expression: Lyse cells and perform Western blotting to confirm the reduction of AKR1D1 protein.

-

For Functional Analysis: Treat cells with cortisol (e.g., 200 nM for 8 hours) and collect the media to quantify the production of 5β-DHC and 5β-THF using LC-MS/MS.[13]

-

-

Quantification of 5β-DHC by LC-MS/MS

This is the gold standard for accurately measuring steroid metabolites in biological matrices.

-

Sample Preparation (from cell culture media):

-

To 200 µL of cell culture media, add an internal standard (e.g., deuterated cortisol-d4).

-

Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing vigorously, and centrifuging to separate the phases.[14]

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 methanol (B129727):water).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water and methanol (both containing a modifier like 0.1% formic acid) to separate the steroids.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Selective Reaction Monitoring (SRM) to detect and quantify the specific precursor-to-product ion transitions for 5β-DHC and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of pure 5β-DHC and calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

-

Diagram 4: Experimental Workflow for AKR1D1 Functional Analysis

Caption: A typical experimental workflow for studying the effects of AKR1D1 knockdown.

Implications for Drug Development

Understanding the function of AKR1D1 and 5β-DHC has several implications for drug development:

-

Drug Metabolism: As AKR1D1 metabolizes all classes of Δ4-3-oxosteroids, it has the potential to interact with synthetic steroid drugs. For example, prednisolone (B192156) is metabolized by AKR1D1, whereas dexamethasone is a poor substrate.[15] The expression level and activity of AKR1D1 could therefore influence the clearance and efficacy of certain steroid-based therapies.

-

Metabolic Disease Target: Given that AKR1D1 expression is decreased in NAFLD and type 2 diabetes, it represents a potential therapeutic target.[3][6] Modulating its activity could impact both bile acid signaling and hepatic glucocorticoid action, which are central to metabolic homeostasis.

-

Avoiding Off-Target Effects: Inhibitors of 5α-reductase, such as finasteride (B1672673) and dutasteride, are widely used drugs. These compounds do not effectively inhibit AKR1D1, which is important for avoiding unintended disruption of bile acid synthesis and cortisol clearance.[8]

Conclusion

5β-Dihydrocortisol is the physiologically inert product of cortisol metabolism by the hepatic enzyme AKR1D1. Its formation is the committed step in the 5β-reduction pathway, which is essential for terminating glucocorticoid action and facilitating excretion. While 5β-DHC itself lacks direct signaling activity, the enzyme responsible for its synthesis, AKR1D1, sits (B43327) at a critical metabolic crossroads. It not only controls local glucocorticoid tone in the liver but is also indispensable for bile acid production. Therefore, the study of 5β-DHC provides a direct window into the activity of AKR1D1, an enzyme of significant interest in metabolic health, disease, and pharmacology. A thorough understanding of this pathway is vital for researchers developing therapeutics for liver diseases and for scientists investigating the complex regulation of steroid hormone signaling.

References

- 1. Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rate of steroid double-bond reduction catalysed by the human steroid 5β-reductase (AKR1D1) is sensitive to steroid structure: implications for steroid metabolism and bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rate of steroid double-bond reduction catalysed by the human steroid 5β-reductase (AKR1D1) is sensitive to steroid structure: implications for steroid metabolism and bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medlineplus.gov [medlineplus.gov]

- 6. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Differential activity and expression of human 5β-reductase (AKR1D1) splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Analysis of AKR1D1 Interactions with Clopidogrel: Effects on Enzyme Activity and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

A Technical Guide to the Metabolism of Dihydrocortisol to Tetrahydrocortisol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the metabolic conversion of dihydrocortisol to tetrahydrocortisol (B1682764), a critical step in the catabolism of the primary stress hormone, cortisol. Understanding this pathway, the enzymes that catalyze it, and the methods to quantify its metabolites is essential for research in endocrinology, metabolic disorders, and pharmacology.

The Core Metabolic Pathway: A-Ring Reduction of Cortisol

Cortisol is primarily metabolized in the liver through a series of reduction reactions targeting its A-ring. This process inactivates the hormone and facilitates its excretion. The conversion to tetrahydrocortisol involves two sequential enzymatic steps. The intermediate in this pathway is this compound.

The initial and rate-limiting step is the irreversible reduction of the double bond at position 4,5 of the cortisol A-ring.[1] This reaction is catalyzed by one of two enzyme families:

-

5α-reductases (SRD5A): These enzymes produce 5α-dihydrocortisol (allo-dihydrocortisol). There are three isozymes of 5α-reductase, with types 1 and 2 being the principal enzymes in cortisol clearance.[2]

-

5β-reductase: This enzyme produces 5β-dihydrocortisol.

Following this, the 3-keto group of the this compound intermediate is reduced by 3α-hydroxysteroid dehydrogenases (3α-HSDs) to produce the final tetrahydro-metabolites.[1][3]

-

5α-dihydrocortisol is converted to 5α-tetrahydrocortisol (allo-THF) .

-

5β-dihydrocortisol is converted to 5β-tetrahydrocortisol (THF) .

These tetrahydro-metabolites, along with tetrahydrocortisone (B135524) (THE), represent the major end-products of cortisol metabolism excreted in the urine.[4][5]

Caption: The enzymatic pathway of cortisol A-ring reduction.

Quantitative Data on Cortisol Metabolites

The quantification of urinary cortisol metabolites is a primary method for assessing the activity of the hypothalamic-pituitary-adrenal (HPA) axis and the function of metabolic enzymes.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[7] The table below summarizes representative urinary concentrations for key metabolites.

| Metabolite | Typical Adult Range (µ g/24h ) | Notes |

| 5α-Tetrahydrocortisol (allo-THF) | Varies significantly; often analyzed as part of total metabolites. | A key marker for 5α-reductase activity. |

| 5β-Tetrahydrocortisol (THF) | 1050 - 2500 ng/mg creatinine[8] | A major metabolite reflecting cortisol production.[9] |

| 5β-Tetrahydrocortisone (THE) | Varies; often higher than THF. | A major metabolite of cortisone (B1669442).[10] |

| Free Cortisol | < 100 µ g/24h | Represents the biologically active fraction.[11] |

| Free Cortisone | Varies | Reflects 11β-HSD2 activity.[4] |

Metabolite Ratios as Enzyme Activity Markers:

Ratios of these metabolites provide crucial insights into the activity of specific enzymes.[4]

| Ratio | Indicates Activity Of | Clinical Relevance |

| (allo-THF + THF) / THE | 11β-HSD1 (relative to 11β-HSD2) | Increased ratio suggests a shift towards active cortisol.[4] |

| Cortisol / Cortisone (F/E) | 11β-HSD2 | A high ratio suggests decreased 11β-HSD2 activity.[4] |

| allo-THF / THF | 5α-reductase vs. 5β-reductase | Reflects the relative dominance of the two A-ring reductase pathways. |

Conditions such as obesity, high insulin, and hyperthyroidism can increase the metabolic clearance of cortisol, speeding up the conversion process.[8][12] Conversely, hypothyroidism may slow it down.[6][12]

Experimental Protocols

Protocol 1: In Vitro Steroid Metabolism Assay

This protocol describes a general method for studying the metabolism of this compound using human liver subcellular fractions, which contain the necessary enzymes.[13]

-

Preparation of Reagents:

-

Substrate: 5α- or 5β-dihydrocortisol dissolved in a suitable solvent (e.g., ethanol, DMSO) to a stock concentration of 1 mg/mL.

-

Enzyme Source: Human liver microsomes or S9 fraction, thawed on ice immediately before use.

-

Cofactor Solution: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

-

Reaction Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, enzyme source (e.g., 0.5 mg/mL microsomal protein), and substrate (final concentration, e.g., 10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the pre-warmed cofactor solution.

-

Incubate at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).

-

Include negative controls: one without the substrate and one without the cofactors.

-

-

Sample Extraction:

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol/water).

-

Analyze the sample for the presence of tetrahydrocortisol using LC-MS/MS as described in Protocol 2.

-

Protocol 2: Quantification of Tetrahydrocortisol in Urine by LC-MS/MS

This protocol outlines a robust method for the analysis of steroid metabolites from a urine sample, adapted from established methodologies.[7][14][15]

-

Sample Preparation (Supported Liquid Extraction - SLE):

-

Aliquot 100 µL of urine, calibrators, and quality control samples into a 96-well plate.

-

Add 10 µL of an internal standard working solution (containing deuterated analogs of the analytes) to each well.

-

Add 200 µL of acetonitrile to precipitate proteins, vortex for 1 minute.

-

Load the entire mixture onto a 96-well SLE plate and allow it to absorb for 5 minutes.

-

Place a clean collection plate underneath and elute the analytes by adding 1 mL of methyl tert-butyl ether (MTBE) to each well.

-

Evaporate the eluate to dryness under nitrogen at ~45°C.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water. The sample is now ready for injection.

-

-

Liquid Chromatography (LC) Conditions:

-

System: UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, <3 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to ensure separation of steroid isomers.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: 20 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

System: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure specificity and sensitivity.

-

Caption: A typical experimental workflow for steroid analysis by LC-MS/MS.

Regulation of this compound Metabolism

The rate of this compound conversion to tetrahydrocortisol and the overall clearance of cortisol are not static. They are influenced by a variety of physiological and pathological factors that modulate the expression and activity of the reductases and dehydrogenases.

Caption: Factors influencing the enzymatic activity of cortisol metabolism.

This guide provides a foundational understanding of the conversion of this compound to tetrahydrocortisol. The pathways, quantitative measures, and analytical protocols described herein are vital tools for professionals investigating the complex role of cortisol metabolism in health and disease.

References

- 1. 5α-Reduced glucocorticoids exhibit dissociated anti-inflammatory and metabolic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. 11β-Hydroxysteroid dehydrogenase type-2 and type-1 (11β-HSD2 and 11β-HSD1) and 5β-reductase activities in the pathogenia of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The conversion of cortisol into its principal metabolites, their tissular concentrations and transplacental transfer during 3H-cortisol infusion of mother and fetal guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dutchtest.com [dutchtest.com]

- 7. benchchem.com [benchchem.com]

- 8. b-Tetrahydrocortisol (b-THF) - Daily Free Cortisol and Cortisone + Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Tetrahydrocortisol - Advanced Dried Urine Hormone Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]

- 11. youtube.com [youtube.com]

- 12. shop.dutchtest.com [shop.dutchtest.com]

- 13. Metabolism of "new" anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques | World Anti Doping Agency [wada-ama.org]

- 14. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Dihydrocortisol Levels in Human Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endogenous dihydrocortisol levels in human plasma, focusing on its isomers: 20β-dihydrocortisol (20β-DHF), 5α-dihydrocortisol (5α-DHF), and 5β-dihydrocortisol (5β-DHF). This document details the quantitative levels of these metabolites, the experimental protocols for their measurement, and their roles in relevant signaling pathways.

Introduction to this compound Isomers

This compound refers to a group of cortisol metabolites produced by the reduction of the C20 ketone or the A-ring double bond. These metabolites, while often considered part of the cortisol clearance pathway, are now recognized as biologically active molecules with their own distinct physiological and pathophysiological roles.

-

20β-Dihydrocortisol (20β-DHF): Formed by the action of Carbonyl Reductase 1 (CBR1), 20β-DHF is a weak agonist of the glucocorticoid receptor (GR) but a potent agonist of the mineralocorticoid receptor (MR)[1][2]. Its production is notably increased in adipose tissue in the context of obesity[2].

-

5α-Dihydrocortisol (5α-DHF): This metabolite is produced from cortisol by the enzyme 5α-reductase[3]. It is found in the aqueous humor of the eye and is implicated in the regulation of its formation[3].

-

5β-Dihydrocortisol (5β-DHF): A product of cortisol metabolism, 5β-DHF has been suggested to potentiate the action of synthetic glucocorticoids like dexamethasone (B1670325) in increasing intraocular pressure.

Quantitative Levels of this compound in Human Plasma

The quantification of endogenous this compound isomers in human plasma is a complex analytical challenge. While 20β-DHF is readily detectable, establishing definitive reference ranges for all isomers in a healthy population requires further research. The available data is summarized below.

| Metabolite | Condition | Plasma Concentration | Sample Type | Reference |

| 20α- and 20β-dihydrocortisol | Hypertensive Patients | Higher than normotensive subjects | Plasma | [4] |

| 5α-dihydrocortisol (5α-DHF) | Not specified | 1.3 ng/mL (mean) | Aqueous Humor |

Signaling Pathways Involving this compound

The metabolic conversion of cortisol to its dihydro-metabolites and their subsequent actions on nuclear receptors are key signaling events.

Cortisol Metabolism to 20β-Dihydrocortisol and Mineralocorticoid Receptor Activation

The conversion of cortisol to 20β-DHF by Carbonyl Reductase 1 (CBR1) is a significant pathway, particularly in adipose tissue. 20β-DHF then acts as a potent agonist of the mineralocorticoid receptor, which can lead to various physiological effects, including the regulation of blood pressure and electrolyte balance.

Cortisol Metabolism by 5α- and 5β-Reductases

The A-ring reduction of cortisol by 5α- and 5β-reductases is a critical step in its catabolism. This process leads to the formation of 5α- and 5β-dihydrocortisol, which are precursors to the fully inactivated tetrahydro-metabolites.

Experimental Protocols for this compound Measurement

The accurate measurement of this compound isomers in plasma requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, while radioimmunoassay (RIA) has been historically used.

LC-MS/MS Method for 20β-Dihydrocortisol in Human Plasma

This protocol provides a general framework for the quantification of 20β-DHF in human plasma, emphasizing the critical chromatographic separation from cortisol.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract steroids from plasma and remove interfering substances.

-

Materials:

-

Human plasma (collected in EDTA or heparin tubes)

-

Internal Standard (IS): Deuterated 20β-dihydrocortisol (e.g., 20β-DHF-d5)

-

SPE cartridges (e.g., C18)

-

Methanol (B129727), Water (LC-MS grade)

-

Centrifuge

-

-

Procedure:

-

Thaw plasma samples at room temperature.

-

Spike a known amount of the internal standard into each plasma sample.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the steroids with a higher percentage of organic solvent (e.g., 90% methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate 20β-DHF from other steroids, particularly cortisol, and quantify it using mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column with a small particle size (e.g., <2 µm) is recommended for high resolution.

-

Mobile Phase: A gradient of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile. The gradient must be optimized to achieve baseline separation of 20β-DHF and cortisol.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 20β-DHF and its internal standard. This provides high selectivity and sensitivity.

-

Example transitions for cortisol (to be distinguished from 20β-DHF): m/z 363.2 -> 121.1

-

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of 20β-DHF standards.

-

Calculate the concentration of 20β-DHF in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Radioimmunoassay (RIA) for 5α-Dihydrocortisol

This protocol outlines the general steps for a competitive RIA, a technique historically used for steroid hormone measurement.

1. Sample Preparation (Extraction)

-

Objective: To extract 5α-DHF from the plasma matrix.

-

Materials:

-

Human plasma

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Centrifuge

-

-

Procedure:

-

Add the organic solvent to the plasma sample.

-

Vortex vigorously to ensure thorough mixing and extraction of the steroid into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness.

-

Reconstitute the dried extract in the assay buffer.

-

2. Radioimmunoassay

-

Objective: To quantify 5α-DHF based on the competition between labeled and unlabeled antigen for a limited number of antibody binding sites.

-

Materials:

-

Specific antibody against 5α-DHF

-

Radiolabeled 5α-DHF (e.g., with ³H or ¹²⁵I)

-

Standard solutions of unlabeled 5α-DHF

-

Assay buffer

-

Separation agent (e.g., charcoal-dextran or a second antibody) to separate bound from free radiolabeled antigen.

-

Scintillation counter or gamma counter.

-

-

Procedure:

-

Incubate the extracted sample or standard with the specific antibody and a known amount of radiolabeled 5α-DHF.

-

Allow the mixture to reach equilibrium.

-

Add the separation agent to precipitate the antibody-bound fraction.

-

Centrifuge to pellet the precipitate.

-

Measure the radioactivity in either the supernatant (free fraction) or the pellet (bound fraction).

-

Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the unlabeled standards.

-

Determine the concentration of 5α-DHF in the samples by interpolating their percentage of bound radiolabel on the standard curve.

-

Conclusion

The study of endogenous this compound levels in human plasma is an emerging field with significant implications for understanding the nuances of glucocorticoid and mineralocorticoid signaling in health and disease. While analytical methods like LC-MS/MS offer the necessary sensitivity and specificity for their detection, further research is needed to establish definitive plasma concentration ranges for all this compound isomers in a healthy population. The biological activity of these metabolites, particularly the potent mineralocorticoid receptor agonism of 20β-DHF, highlights their potential as biomarkers and therapeutic targets in various conditions, including metabolic and cardiovascular diseases. This guide provides a foundational understanding for researchers and drug development professionals to explore the roles of these important cortisol metabolites.

References

Dihydrocortisol: A Comprehensive Technical Guide to its Role as a Biomarker in Adrenal Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate diagnosis and monitoring of adrenal disorders necessitate sensitive and specific biomarkers that reflect the complex steroidogenic pathways. While cortisol is the primary glucocorticoid measured, its metabolites offer a more nuanced view of adrenal function and dysfunction. This technical guide focuses on dihydrocortisol (DHF), a key metabolite of cortisol, and explores its potential as a valuable biomarker in the clinical assessment of various adrenal disorders. We delve into the core biochemistry of cortisol metabolism, provide detailed experimental protocols for DHF quantification, present quantitative data from clinical studies, and visualize key pathways and workflows. This document serves as an in-depth resource for researchers, clinicians, and professionals in drug development seeking to understand and utilize this compound in the context of adrenal disease.

Introduction to this compound

This compound is a steroid hormone and a metabolite of cortisol, the primary glucocorticoid in humans.[1] It is formed through the action of reductase enzymes on cortisol. Specifically, 5α-dihydrocortisol (5α-DHF), also known as allothis compound, is a metabolite of cortisol formed by the enzyme 5α-reductase.[2] Cortisol metabolism is a critical process for regulating glucocorticoid activity at the tissue level, and its dysregulation is a hallmark of several adrenal disorders. The quantification of cortisol metabolites, such as this compound, in biological fluids like urine provides a time-integrated reflection of cortisol production and metabolism, which can be more informative than a single measurement of plasma cortisol due to its diurnal fluctuation.[3]

The Cortisol Metabolism Pathway

Cortisol undergoes extensive metabolism primarily in the liver and kidneys before excretion. The key enzymes governing these pathways are 11β-hydroxysteroid dehydrogenases (11β-HSD) and reductases.

-

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isozymes : These enzymes interconvert active cortisol and inactive cortisone (B1669442).[4]

-

11β-HSD1 : Predominantly a reductase, this enzyme regenerates active cortisol from cortisone, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue.[5][6]

-

11β-HSD2 : This enzyme acts exclusively as a dehydrogenase, inactivating cortisol to cortisone, which is crucial in mineralocorticoid target tissues like the kidney to prevent illicit activation of the mineralocorticoid receptor by cortisol.[4][7]

-

-

5α- and 5β-Reductases : These enzymes irreversibly metabolize cortisol into its tetrahydro-metabolites. 5α-reductase converts cortisol to 5α-dihydrocortisol (allo-DHF), which is then further metabolized.[1][2]

The balance of these enzymatic activities is crucial for maintaining glucocorticoid homeostasis.

Caption: Cortisol and Cortisone Interconversion and Metabolism.

This compound as a Biomarker in Specific Adrenal Disorders

Alterations in the activity of steroidogenic and metabolizing enzymes in adrenal disorders lead to characteristic changes in steroid profiles, positioning this compound as a potential biomarker.

Cushing's Syndrome (Hypercortisolism)

Cushing's syndrome is characterized by prolonged exposure to excessive levels of cortisol.[8] This can be caused by adrenal tumors, pituitary tumors (Cushing's disease), or ectopic ACTH production.[1][9] The resulting hypercortisolemia leads to increased production of all cortisol metabolites.

In a case report of a patient with Cushing's disease, urinary excretion rates of free 20α- and 20β-dihydrocortisol (isomers of DHF) were found to be significantly elevated compared to reference values, even when urinary free cortisol excretion was low. This suggests that in some hypercortisolemic states, the measurement of DHF isomers may be a more sensitive marker than cortisol itself.[10]

Table 1: Urinary this compound Isomer Excretion in Cushing's Disease

| Analyte | Patient with Cushing's Disease (nmol/24h) | Reference Values (median, n=22) (nmol/24h) |

|---|---|---|

| 20α-Dihydrocortisol | 1455 | 174 |

| 20β-Dihydrocortisol | 330 | 111 |

| Free Cortisol (F) | 18 | 68 |

Data sourced from a case study by G. Wudy, et al.[10]

Adrenal Insufficiency (Hypocortisolism)

Primary adrenal insufficiency (Addison's disease) involves the destruction of the adrenal cortex, leading to deficient production of both cortisol and aldosterone (B195564).[11][12] Secondary adrenal insufficiency results from a lack of pituitary ACTH stimulation.[13] Diagnosis relies on demonstrating low basal or stimulated cortisol levels.[14] While direct quantitative data on this compound in adrenal insufficiency is limited in the available literature, it is pathophysiologically expected that the production of all cortisol metabolites, including this compound, would be significantly decreased. This represents an area for further clinical research to establish its diagnostic utility.

Congenital Adrenal Hyperplasia (CAH)

CAH is a group of autosomal recessive disorders caused by deficiencies in enzymes required for cortisol synthesis.[15] The most common form is 21-hydroxylase deficiency, which impairs cortisol and aldosterone production, shunting precursors towards the androgen synthesis pathway.[16][17] The resulting low cortisol leads to a compensatory increase in ACTH, causing adrenal hyperplasia.[18] The unique steroid profiles in different forms of CAH are key to their diagnosis. While specific metabolites like 17-hydroxyprogesterone are the primary biomarkers, a comprehensive urinary steroid profile, including cortisol metabolites like this compound and its precursors, can provide a more detailed picture of the enzymatic block.

Apparent Mineralocorticoid Excess (AME)

AME is a rare genetic disorder of hypertension and hypokalemia caused by a deficiency of the 11β-HSD2 enzyme.[19] This enzyme is responsible for converting cortisol to the inactive cortisone in mineralocorticoid target tissues.[7] Its deficiency leads to an accumulation of cortisol in these tissues, allowing it to bind to and activate the mineralocorticoid receptor, mimicking a state of aldosterone excess.[20][21]

In AME, the impaired conversion of cortisol to cortisone leads to a significantly altered urinary steroid metabolite profile. The ratio of cortisol metabolites (like tetrahydrocortisol (B1682764) and allo-tetrahydrocortisol) to cortisone metabolites (tetrahydrocortisone) is markedly increased.[20] Consequently, the substrates for downstream cortisol metabolism, including the formation of this compound, are increased, making the analysis of these metabolites a key diagnostic tool.

Caption: Pathophysiology of Apparent Mineralocorticoid Excess (AME).

Experimental Protocols for this compound Measurement

The gold standard for the specific and sensitive quantification of steroid hormones and their metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[22] Immunoassays are prone to cross-reactivity with structurally similar steroids, leading to inaccurate results.[1]

Protocol: Quantification of Urinary this compound by LC-MS/MS

This protocol provides a generalized workflow for the analysis of this compound and other cortisol metabolites in urine.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To concentrate the analytes and remove interfering substances from the urine matrix.

-

Procedure:

-

Spike a 1 mL urine sample with a stable isotope-labeled internal standard (e.g., cortisol-d4) to correct for matrix effects and extraction losses.

-

Add β-glucuronidase enzyme to hydrolyze conjugated metabolites, allowing for the measurement of total (free + conjugated) steroid fractions. Incubate as required.

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the pre-treated urine sample onto the SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove salts and polar interferences.

-

Elute the steroids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. Chromatographic Separation (Liquid Chromatography)

-

Objective: To separate this compound from other isomers and steroid metabolites prior to detection.

-

System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[3][23]

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm) is commonly used.[23]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: Typically 0.2-0.5 mL/minute.

-

Injection Volume: 10-20 µL.

3. Detection and Quantification (Tandem Mass Spectrometry)

-

Objective: To specifically detect and quantify this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

-

System: A triple quadrupole mass spectrometer is typically used.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[23]

-

Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for the analyte and its internal standard, ensuring high selectivity and sensitivity.

-

Example Transition (Hypothetical): For this compound (Molar Mass ~364.48 g/mol ), a potential precursor ion [M+H]+ would be m/z 365.2. A characteristic product ion would be monitored following collision-induced dissociation.

-

-

Data Analysis: The analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.

Caption: Experimental Workflow for LC-MS/MS Quantification.

Summary of this compound's Biomarker Potential

The clinical utility of this compound as a biomarker for adrenal disorders is becoming increasingly apparent, although it is best interpreted as part of a comprehensive steroid panel.

Table 2: Expected Changes in this compound in Adrenal Disorders

| Disorder | Pathophysiology | Expected this compound Level | Rationale |

|---|---|---|---|

| Cushing's Syndrome | Cortisol excess | Increased | Increased substrate (cortisol) availability for 5α-reductase.[10] |

| Adrenal Insufficiency | Cortisol deficiency | Decreased | Decreased substrate (cortisol) availability. |

| Congenital Adrenal Hyperplasia (CAH) | Enzymatic block in cortisol synthesis | Variable/Decreased | Depends on the specific enzyme defect; overall cortisol production is impaired.[15] |

| Apparent Mineralocorticoid Excess (AME) | 11β-HSD2 deficiency | Increased | Impaired cortisol to cortisone conversion leads to a backlog of cortisol, increasing its metabolism via alternative pathways like 5α-reductase.[20] |

Conclusion and Future Directions

This compound is an important metabolite in the glucocorticoid pathway that holds significant promise as a biomarker for adrenal disorders. Its measurement, particularly as part of a comprehensive urinary steroid profile using mass spectrometry, can provide valuable diagnostic information that complements traditional tests.

-

In Cushing's syndrome , DHF and its isomers may serve as sensitive markers of hypercortisolemia.[10]

-

In Apparent Mineralocorticoid Excess , the analysis of cortisol and its metabolites, including DHF, is central to diagnosis.

-

In Adrenal Insufficiency and CAH , while not a primary biomarker, its levels reflect the overall state of cortisol production.

For drug development professionals, understanding the impact of novel therapeutics on cortisol metabolism is crucial. Monitoring this compound can provide insights into the on-target and off-target effects of drugs that modulate steroidogenic enzymes (e.g., 11β-HSD1 inhibitors).[6]

Future research should focus on establishing robust, age- and sex-specific reference intervals for this compound and defining its diagnostic and prognostic value in larger patient cohorts. The continued advancement of metabolomic techniques will undoubtedly further solidify the role of this compound and other steroid metabolites in the precise diagnosis and personalized management of adrenal diseases.

References

- 1. Cortisol - Wikipedia [en.wikipedia.org]

- 2. 5α-Dihydrocortisol - Wikipedia [en.wikipedia.org]

- 3. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11β-Hydroxysteroid Dehydrogenase Activity in the Brain Does Not Contribute to Systemic Interconversion of Cortisol and Cortisone in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and activity of the cortisol-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 is tissue and species-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syndrome of apparent mineralocorticoid excess. A defect in the cortisol-cortisone shuttle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hopkinsmedicine.org [hopkinsmedicine.org]

- 9. Hypercortisolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Increased urinary excretion of free 20 alpha- and 20 beta-dihydrocortisol in a hypercortisolemic but hypocortisoluric patient with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ccjm.org [ccjm.org]

- 12. Addison's disease - Wikipedia [en.wikipedia.org]

- 13. zerotofinals.com [zerotofinals.com]

- 14. Adrenal insufficiency – recognition and management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Congenital adrenal hyperplasia - Wikipedia [en.wikipedia.org]

- 16. Congenital Adrenal Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. eu.neurocrine.com [eu.neurocrine.com]

- 18. Modified-Release Hydrocortisone in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Apparent mineralocorticoid excess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dihydrocortisol in Glaucoma Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocorticoid-induced glaucoma (GIG) is a significant clinical challenge, characterized by elevated intraocular pressure (IOP) following corticosteroid therapy. While the role of exogenous and endogenous glucocorticoids like cortisol is well-established, the contribution of their metabolites is an area of growing interest. This technical guide delves into the pivotal role of Dihydrocortisol (DHC), particularly the 5β-dihydrocortisol (5β-DHC) isomer, in the pathogenesis of glaucoma. Evidence suggests that 5β-DHC, while not directly elevating IOP itself, acts as a potent sensitizing agent, amplifying the hypertensive effects of other glucocorticoids on the trabecular meshwork (TM). This potentiation appears to be a key factor in the heightened glucocorticoid sensitivity observed in patients with Primary Open-Angle Glaucoma (POAG). This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on DHC levels in ocular tissues, and detailed experimental protocols for investigating its mechanism of action.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, with elevated IOP being a major risk factor. The conventional aqueous humor outflow pathway, primarily through the trabecular meshwork, is crucial for maintaining normal IOP. Glucocorticoids are known to increase outflow resistance in the TM, leading to ocular hypertension.[1] Patients with POAG exhibit a heightened sensitivity to the IOP-raising effects of glucocorticoids.[2][3] Research has uncovered that this increased sensitivity may be linked to an abnormal metabolism of cortisol within the TM cells of these individuals, leading to the accumulation of 5β-Dihydrocortisol.[2][4]

This guide will explore the mechanisms by which DHC contributes to glaucoma pathogenesis, providing a valuable resource for researchers and drug development professionals seeking to understand and target this pathway.

Quantitative Data: this compound Levels in Aqueous Humor

The concentration of this compound and its parent compound, cortisol, in the aqueous humor provides insight into the local steroid environment of the eye. A key study by Southren et al. (1991) quantified these steroids in the aqueous humor of patients with and without POAG. While the levels of 5β-DHC were near the lower limit of detection, the data provides a valuable baseline for understanding the relative abundance of these metabolites.

| Steroid | Concentration in Non-POAG Aqueous Humor (ng/mL) | Concentration in POAG Aqueous Humor (ng/mL) | Statistical Significance |

| Cortisol | 2.5 | 2.4 | Not Significant |

| 5α-Dihydrocortisol (5α-DHC) | 1.5 | 1.1 | Not Significant |

| 5β-Dihydrocortisol (5β-DHC) | ~0.3 | Not specified, near limit of detection | Not Uniquivocally Shown |

Table 1: Concentration of Cortisol and its Metabolites in Human Aqueous Humor. Data extracted from Southren, A. L., et al. (1991).[5][6]

Signaling Pathways and Mechanism of Action

This compound's role in glaucoma pathogenesis is not as a direct agonist but as a potentiator of glucocorticoid receptor (GR) signaling. The proposed mechanism involves the enhancement of GR nuclear translocation in the presence of other glucocorticoids.

Potentiation of Glucocorticoid Receptor Nuclear Translocation

In TM cells, glucocorticoids bind to the cytoplasmic GR, leading to its translocation into the nucleus, where it modulates the expression of genes involved in extracellular matrix (ECM) turnover, cell adhesion, and cytoskeletal organization.[3] 5β-DHC has been shown to potentiate the nuclear translocation of the GR induced by threshold levels of cortisol and dexamethasone.[2][4] This suggests that in individuals with elevated 5β-DHC levels, a lower concentration of active glucocorticoids is required to elicit a pathogenic response in the TM.

References

- 1. thescipub.com [thescipub.com]

- 2. Potentiation of glucocorticoid activity by 5 beta-dihydrocortisol: its role in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Glucocorticoids Preferentially Influence Expression of Nucleoskeletal Actin Network and Cell Adhesive Proteins in Human Trabecular Meshwork Cells [frontiersin.org]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. 5 alpha-dihydrocortisol in human aqueous humor and metabolism of cortisol by human lenses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]